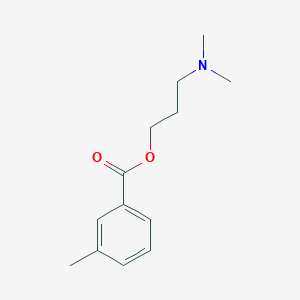
3-(Dimethylamino)propyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl 3-methylbenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzoate ester group and is commonly referred to as DMAPB. It is a colorless, odorless liquid that is soluble in water and organic solvents. DMAPB has been shown to have several biochemical and physiological effects, which have made it a popular choice for researchers in various fields.
Mécanisme D'action
DMAPB exerts its effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of several genes involved in cellular defense mechanisms. DMAPB activates Nrf2 by binding to Keap1, a protein that inhibits Nrf2 activity. This results in the translocation of Nrf2 to the nucleus, where it induces the expression of several cytoprotective genes.
Biochemical and Physiological Effects:
DMAPB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects, as it induces apoptosis in cancer cells. DMAPB has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. DMAPB has also been shown to improve insulin sensitivity, making it a potential treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMAPB is its specificity for the Nrf2 pathway. This allows researchers to study the effects of Nrf2 activation without interfering with other cellular pathways. Additionally, DMAPB has been shown to have low toxicity, making it a safe choice for in vitro and in vivo studies. However, one limitation of DMAPB is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for DMAPB research. One area of interest is the development of DMAPB analogs that have improved solubility and potency. Another area of interest is the use of DMAPB in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying DMAPB's effects and to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
DMAPB can be synthesized using several methods, but the most common method involves the reaction between 3-(dimethylamino)propylamine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
DMAPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have also suggested that DMAPB can improve insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, DMAPB has been shown to have anti-aging effects, making it a promising candidate for the development of anti-aging drugs.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 3-methylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-11-6-4-7-12(10-11)13(15)16-9-5-8-14(2)3/h4,6-7,10H,5,8-9H2,1-3H3 |
Clé InChI |
DDSCZRJLBXLPOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCCN(C)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)


![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)





![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)

